6-Chloro-2-(4-ethylphenyl)quinoxaline
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Overview
Description
6-Chloro-2-(4-ethylphenyl)quinoxaline is a chemical compound with the molecular formula C₁₆H₁₃ClN₂. It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(4-ethylphenyl)quinoxaline typically involves the reaction of 6-chloroquinoxaline with 4-ethylphenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like ethanol or water .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(4-ethylphenyl)quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert it into dihydroquinoxalines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxalines.
Substitution: Substituted quinoxalines with various functional groups.
Scientific Research Applications
6-Chloro-2-(4-ethylphenyl)quinoxaline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors
Mechanism of Action
The mechanism of action of 6-Chloro-2-(4-ethylphenyl)quinoxaline involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-Chloroquinoxaline: A simpler derivative without the ethylphenyl group.
2-(4-Ethylphenyl)quinoxaline: Lacks the chloro substituent.
6-Chloro-2-(4-methylphenyl)quinoxaline: Similar structure but with a methyl group instead of an ethyl group
Uniqueness
6-Chloro-2-(4-ethylphenyl)quinoxaline is unique due to the presence of both the chloro and ethylphenyl groups, which confer specific chemical properties and reactivity. This combination makes it a valuable compound for various applications, particularly in medicinal chemistry and material science .
Properties
Molecular Formula |
C16H13ClN2 |
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Molecular Weight |
268.74 g/mol |
IUPAC Name |
6-chloro-2-(4-ethylphenyl)quinoxaline |
InChI |
InChI=1S/C16H13ClN2/c1-2-11-3-5-12(6-4-11)16-10-18-15-9-13(17)7-8-14(15)19-16/h3-10H,2H2,1H3 |
InChI Key |
YNHBWUUWOQSNBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CN=C3C=C(C=CC3=N2)Cl |
Origin of Product |
United States |
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